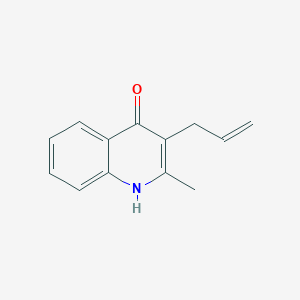

3-Allyl-2-methylquinolin-4(1H)-one

Description

The exact mass of the compound 3-allyl-2-methyl-4-quinolinol is 199.099714038 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-prop-2-enyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-3-6-10-9(2)14-12-8-5-4-7-11(12)13(10)15/h3-5,7-8H,1,6H2,2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPJMRVOZFONNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354746 | |

| Record name | GNF-Pf-3982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-74-5 | |

| Record name | GNF-Pf-3982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Screening and Pharmacological Evaluation:a Comprehensive Biological Screening of 3 Allyl 2 Methylquinolin 4 1h One Would Be a Critical Research Direction. Based on the Activities of Other Quinolinones, This Would Include:

Anticancer Activity: Screening against a panel of cancer cell lines to determine its antiproliferative effects.

Antimicrobial Activity: Evaluating its efficacy against a range of bacterial and fungal pathogens.

Enzyme Inhibition Assays: Investigating its potential to inhibit specific enzymes, such as kinases or DNA methyltransferases, which are known targets of other quinoline-based compounds. mdpi.comnih.gov

Chemical Probe Development:the Unique Structure of 3 Allyl 2 Methylquinolin 4 1h One, Particularly the Reactive Allyl Group, Makes It a Potential Candidate for Development As a Chemical Probe. by Incorporating Reporter Tags, This Compound Could Be Used to Identify and Study New Biological Targets and Pathways.

Historical and Foundational Approaches to Quinolinone Synthesis Relevant to this compound

The synthesis of the quinolin-4-one core is rooted in several classical name reactions that have been fundamental to heterocyclic chemistry. mdpi.com These methods generally involve the construction of the heterocyclic ring from acyclic precursors through condensation and cyclization reactions.

Classical Annulation and Cyclization Reactions

Traditional methods for synthesizing the quinolin-4-one skeleton primarily rely on the cyclization of substituted aniline derivatives. mdpi.com These foundational approaches, while robust, often require harsh reaction conditions such as high temperatures or the use of strong acids or bases. scispace.com

Key classical methods applicable to the quinolinone ring system include:

Conrad-Limpach-Knorr Synthesis : This reaction involves the condensation of an aniline with a β-ketoester. The resulting enamine intermediate can undergo thermal cyclization to form the quinolin-4-one ring system. The regiochemical outcome (quinolin-4-one vs. quinolin-2-one) is dependent on the reaction temperature.

Gould-Jacobs Reaction : This method utilizes the reaction of an aniline with an ethoxymethylenemalonic ester derivative. The initial substitution is followed by a thermal cyclization, which proceeds via an electrocyclic reaction, and subsequent elimination to form the 4-hydroxyquinoline system, which exists in tautomeric equilibrium with the quinolin-4(1H)-one form. mdpi.com

Camps Cyclization : The Camps cyclization is an intramolecular reaction that forms either quinolin-2-ones or quinolin-4-ones from N-(2-acylaryl)amides. mdpi.com The choice of product is determined by the specific substrate structure and the reaction conditions, typically involving a base-catalyzed intramolecular aldol-type condensation. mdpi.com

Strategic Use of Key Precursors for Quinolinone Ring Formation

The successful synthesis of this compound using classical methods hinges on the careful selection of precursors that contain the required methyl and allyl functionalities. The strategy involves incorporating these substituents into the acyclic starting materials before the ring-forming cyclization step.

Below is a table outlining potential precursor strategies for classical syntheses:

| Classical Reaction | Required Precursor 1 | Required Precursor 2 | Rationale |

|---|---|---|---|

| Conrad-Limpach | Aniline | Ethyl 2-allyl-3-oxobutanoate | The β-ketoester contains both the allyl group at the α-position and the acetyl group that will become the 2-methyl group and carbonyl of the quinolinone. |

| Gould-Jacobs | 2-Allylaniline | Diethyl ethoxymethylenemalonate (or similar) | This route would likely place the allyl group at the 4-position initially. A different precursor, such as an N-allyl aniline derivative, would be needed, followed by subsequent manipulation, making this route less direct for 3-substitution. |

| Camps Cyclization | N-(2-acetylphenyl)pent-4-enamide | N/A (Intramolecular) | The precursor is an amide derived from 2-aminoacetophenone and allylacetic acid (pent-4-enoic acid). The acetyl group provides the C2-methyl, and the pent-4-enoyl group provides the C3-allyl upon cyclization. |

Contemporary and Sustainable Synthetic Pathways for this compound

Modern synthetic chemistry has moved towards developing more efficient, selective, and environmentally benign methods. mdpi.com For this compound, this includes the use of transition-metal catalysis and the application of green chemistry and flow processing principles.

Catalytic Approaches in the Synthesis of this compound (e.g., Palladium-catalyzed methods)

Transition-metal catalysis, particularly with palladium, offers powerful tools for forming the quinolinone scaffold or for functionalizing it with high precision under mild conditions. scispace.comnih.gov

Palladium-Catalyzed Allylation: A direct and contemporary approach involves the late-stage introduction of the allyl group onto a pre-formed 2-methylquinolin-4(1H)-one core. This can be achieved through cross-coupling reactions. For instance, the Liebeskind–Srogl cross-coupling provides a potential pathway where a quinolinone precursor could be coupled with an allyl boronic acid using a palladium catalyst. vulcanchem.com

Palladium-Catalyzed Annulation: Another strategy involves the palladium-catalyzed cyclization of appropriately substituted precursors. For example, a process for quinoline (B57606) synthesis through the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been described, which avoids the need for harsh acids or bases. scispace.comrsc.org Adapting this to form the quinolinone tautomer would be a viable modern strategy. Similarly, palladium-catalyzed carbonylative annulation of 2-iodoanilines with terminal alkynes is a known method for producing quinolin-2(1H)-ones, and related methodologies could be envisioned for the 4-quinolone isomer. nih.gov

The following table summarizes key catalytic strategies:

| Catalytic Method | Key Reactants | Catalyst System Example | Anticipated Advantages |

|---|---|---|---|

| Liebeskind–Srogl Cross-Coupling | 3-Thio-2-methylquinolin-4(1H)-one, Allylboronic acid | Pd(PPh₃)₄ / CuTC | High functional group tolerance; precise control of allyl group position. vulcanchem.com |

| Oxidative Cyclization | Substituted Anilines, Allyl Alcohols | Pd(OAc)₂ | Avoids strong acids/bases; redox-neutral conditions possible. mdpi.comscispace.com |

| Carbonylative Annulation | 2-Iodoaniline derivative, Allylacetylene | PdCl₂(PPh₃)₂, CO gas | Direct construction of the carbonyl-containing ring. mdpi.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The synthesis of this compound can be made more sustainable by applying these principles.

Prevention of Waste : It is better to prevent waste than to treat it after it has been created. solubilityofthings.commsu.edu Catalytic methods generally produce less waste than stoichiometric classical syntheses.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edusolubilityofthings.com Annulation and domino reactions are advantageous as they form multiple bonds in a single operation, leading to high atom economy. vulcanchem.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. yale.edusigmaaldrich.com The palladium-catalyzed methods described above are a prime example of this principle in action.

Design for Energy Efficiency : Chemical processes should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. sigmaaldrich.comsolubilityofthings.com The development of catalysts that operate under milder conditions is a key area of research.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edumsu.edu Research into solvent-free reactions or the use of greener solvents like water or ethanol is critical. organic-chemistry.org

Flow Chemistry and Continuous Processing for Efficient this compound Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages for the production of fine chemicals and active pharmaceutical ingredients. mdpi.comyoutube.com This technology is particularly well-suited for syntheses that are hazardous, difficult to control, or require precise parameter management. nih.gov

Advantages of Flow Chemistry:

Enhanced Safety : The small volume of the reactor minimizes the risk associated with handling hazardous reagents or exothermic reactions. aurigeneservices.com Unstable intermediates can be generated and consumed in situ without isolation. nih.gov

Superior Process Control : Precise control over parameters like temperature, pressure, and residence time leads to higher reproducibility, selectivity, and yield. aurigeneservices.com

Improved Efficiency and Scalability : Scaling up a flow process involves running the system for a longer duration rather than using larger reactors, which simplifies the transition from laboratory to production scale. aurigeneservices.com Multi-step syntheses can be "telescoped" by connecting multiple reactor modules, eliminating the need for intermediate workup and purification steps. mdpi.com

For the synthesis of this compound, a continuous flow setup could be designed to perform a palladium-catalyzed coupling or a multi-component condensation-cyclization reaction. The ability to safely handle organometallic catalysts and control reaction exotherms makes flow chemistry an attractive platform for the efficient and safe production of this compound. nih.govd-nb.info

Regioselectivity and Stereoselectivity in the Synthesis of this compound and its Analogues

The introduction of an allyl group onto the 2-methylquinolin-4(1H)-one scaffold requires precise control to ensure the desired substitution pattern. The quinolin-4-one ring system is an ambident nucleophile, meaning it possesses multiple reactive sites, primarily the nitrogen (N1), the oxygen (O4), and the carbon at the C3 position. Alkylation reactions can therefore lead to a mixture of N-alkylated, O-alkylated, and C-alkylated products.

Regioselectivity: C3-Allylation vs. N- and O-Allylation

The regiochemical outcome of the allylation of 2-methylquinolin-4(1H)-one is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the allylating agent.

N-Alkylation: Generally, reactions carried out under conditions that favor the formation of the quinolinone anion, followed by reaction with an alkyl halide, can lead to N-alkylation. For instance, in the alkylation of quinazolin-4-ones, the use of bases like potassium carbonate or cesium carbonate in aprotic solvents such as DMF often results in the formation of the N-alkylation product. juniperpublishers.comrsc.org This is attributed to the high charge density on the nitrogen atom in the resulting anion.

O-Alkylation: O-alkylation to form the corresponding 4-allyloxyquinoline is also possible. The hardness or softness of the electrophile and nucleophile (HSAB theory) can influence the N- versus O-alkylation ratio. Softer electrophiles tend to react at the softer nitrogen atom, while harder electrophiles may favor reaction at the harder oxygen atom. The choice of counter-ion and solvent can also modulate the reactivity of the oxygen versus the nitrogen.

C3-Allylation: Achieving selective C3-allylation, as required for the target molecule, is often more challenging and typically requires different strategies. Direct C-H functionalization at the C3 position is a modern approach to bypass the competitive N- and O-alkylation pathways. While specific methods for the C3-allylation of 2-methylquinolin-4(1H)-one are not extensively detailed, analogous C3-functionalizations of quinolines and quinolinones have been developed. These methods often employ transition-metal catalysis or radical pathways to direct the substituent to the C3 position. organic-chemistry.orgresearchgate.netrsc.org For example, transition-metal-free C3-arylation of quinolin-4-ones has been achieved using arylhydrazines as a radical source at room temperature. organic-chemistry.org Such strategies could potentially be adapted for C3-allylation.

The following table summarizes the factors influencing the regioselectivity of alkylation on the quinolin-4-one core.

| Product Type | Favored Conditions | Rationale |

| N-Alkylation | Strong base (e.g., NaH, K₂CO₃, Cs₂CO₃), Aprotic polar solvent (e.g., DMF, DMSO) | Formation of the N-anion, which is a soft nucleophile, reacting readily with soft alkyl halides. juniperpublishers.com |

| O-Alkylation | Conditions favoring thermodynamic control, use of specific alkylating agents (e.g., silver salts with alkyl halides) | The oxygen atom is a hard nucleophile; reaction is favored with hard electrophiles. |

| C3-Alkylation | Transition-metal catalysis, radical initiators, directing groups | Direct C-H activation or radical addition at the electron-rich C3 position. Bypasses N/O anion formation. organic-chemistry.org |

Stereoselectivity

When the allyl group is introduced, a new chiral center is not created unless the allyl substituent itself is chiral or a subsequent reaction creates one. However, in the synthesis of analogues or more complex derivatives, stereoselectivity becomes a critical consideration. For instance, if the allyl group were to undergo a subsequent cyclization or addition reaction, controlling the stereochemistry of the newly formed stereocenters would be paramount.

Asymmetric synthesis of C3-substituted quinolinones is an emerging area. While direct asymmetric C3-allylation of 2-methylquinolin-4(1H)-one is not well-documented, strategies from related systems can provide insight. These include:

Chiral Auxiliary Approach: Attaching a chiral auxiliary to the quinolinone scaffold can direct the approach of the allylating agent from one face of the molecule, leading to a diastereoselective reaction.

Chiral Catalysis: The use of a chiral catalyst (e.g., a chiral transition metal complex) can create a chiral environment around the substrate, enabling an enantioselective allylation. Asymmetric C-H functionalization of related heterocycles like pyridines has been achieved using this approach, suggesting its potential applicability to the quinolinone system.

Optimization and Scale-Up Considerations for this compound Production

The industrial production of this compound requires a synthetic route that is not only high-yielding but also safe, cost-effective, and scalable. The classical methods for constructing the core quinolin-4-one ring, such as the Conrad-Limpach and Gould-Jacobs reactions, often serve as the starting point for process development.

Optimization of Reaction Conditions

Key parameters for optimization include:

Solvent: The thermal cyclization step in the Conrad-Limpach reaction requires high temperatures (often ~250 °C). wikipedia.org The choice of a high-boiling, inert solvent is crucial. While mineral oil or diphenyl ether have been traditionally used, they are difficult to remove on a large scale. mdpi.com Screening for alternative, inexpensive, and more easily handled solvents like 1,2,4-trichlorobenzene or 2-nitrotoluene can improve process viability. nih.gov

Temperature and Reaction Time: The Gould-Jacobs reaction, another route to quinolinones, involves a high-temperature intramolecular cyclization. ablelab.euwikipedia.org Optimizing the balance between temperature and reaction time is critical to maximize yield while minimizing product degradation. Microwave heating has been explored to dramatically decrease reaction times. ablelab.eu

Catalyst: While often performed under thermal conditions, acid catalysts (e.g., H₂SO₄) are used to promote the initial condensation and subsequent cyclization steps. wikipedia.org The catalyst loading must be optimized to ensure efficient conversion without promoting side reactions or complicating purification.

The table below presents a summary of optimized conditions for key quinolinone synthesis reactions.

| Reaction | Parameter Optimized | Traditional Conditions | Optimized Conditions | Improvement |

| Conrad-Limpach | Solvent | Mineral Oil, Diphenyl Ether | 1,2,4-Trichlorobenzene, 2-Nitrotoluene | Easier removal, lower cost mdpi.comnih.gov |

| Conrad-Limpach | Temperature | ~250 °C | Reflux in optimized solvent | Improved yield and process handling nih.gov |

| Gould-Jacobs | Heating Method | Conventional (Dowtherm A) | Microwave Irradiation (300 °C) | Reduced reaction time from hours to minutes ablelab.eu |

| Reductive Cyclization | Catalyst System | High-pressure CO | HCOOH/Ac₂O, Pd-phenanthroline catalyst | Avoids use of toxic CO gas, milder conditions nih.gov |

Scale-Up Considerations

Transitioning a synthetic procedure from the laboratory bench (milligram to gram scale) to pilot plant or industrial production (kilogram scale) introduces several challenges.

Heat Transfer: The high-temperature cyclization steps are highly endothermic. Ensuring uniform heating in large reactors is critical to avoid localized overheating or incomplete reactions. The choice of reactor material and agitation efficiency are key factors.

Reagent and Byproduct Handling: The use of strong acids, high-boiling solvents, and the generation of byproducts like ethanol during the Conrad-Limpach reaction require careful engineering controls for safe handling and removal on a large scale. nih.gov

Purification: Methods like chromatography, which are common in the lab, are often not feasible for large-scale production. Crystallization is the preferred method for purification. Developing a robust crystallization procedure that consistently yields the product with the required purity is a critical part of process development. The synthesis of halo quinolin-2(1H)-ones has been successfully scaled to an 800 g scale where intermediates were isolated by filtration. acs.org

Process Safety: A thorough safety assessment, including reaction calorimetry to understand the thermal hazards, is essential before scaling up. The potential for runaway reactions, especially in exothermic steps or if decomposition can occur at high temperatures, must be evaluated.

Continuous Flow Synthesis: Modern manufacturing is increasingly adopting continuous flow chemistry to improve safety, efficiency, and scalability. researchgate.netucd.ie Flow processes offer superior heat and mass transfer, allow for the safe handling of hazardous intermediates, and can lead to higher productivity and consistency compared to batch processing. A continuous photochemical process has been shown to generate quinolines with throughputs greater than one gram per hour. researchgate.net

Electrophilic and Nucleophilic Reactions of the Quinolinone Core

The quinolinone core of this compound possesses both electrophilic and nucleophilic centers, allowing for a variety of reactions. The electron-rich aromatic ring can undergo electrophilic substitution, while the carbonyl group and the nitrogen atom are key sites for nucleophilic attack and substitution.

The reactivity of the quinolinone system is influenced by the substituents present. For instance, the presence of a chloro group at position 4, as in 4-chloro-8-methylquinolin-2(1H)-one, renders this position highly susceptible to nucleophilic substitution. mdpi.comresearchgate.net This allows for the introduction of various functional groups, such as sulfanyl, hydrazino, azido, and amino groups, by reaction with appropriate nucleophiles. mdpi.comresearchgate.net Thiation of 4-chloro-8-methylquinolin-2(1H)-one with thiourea (B124793) can lead to the formation of 8-methyl-4-sulfanylquinolin-2(1H)-one. mdpi.comresearchgate.net

Furthermore, the nitrogen atom of the quinolinone ring can be alkylated. For example, methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate is readily alkylated at the nitrogen atom with allyl bromide. nih.gov

The 4-hydroxy group of related quinolinone derivatives can undergo reactions as well. For example, 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione undergoes ring-opening and recyclization reactions with various carbon nucleophiles. nih.govrsc.org

Transformations and Functionalization of the Allyl Moiety in this compound

The allyl group at position 3 is a versatile handle for a wide array of chemical transformations, including oxidative and reductive manipulations, as well as cycloaddition and rearrangement reactions.

Oxidative and Reductive Manipulations of the Allyl Group

The double bond of the allyl group is susceptible to both oxidation and reduction. Oxidative functionalization of allylic C-H bonds is a powerful tool for introducing new functional groups. rsc.org While specific examples for this compound are not prevalent in the provided search results, general principles of allylic oxidation can be applied. For instance, allylic hydroxylation can occur, leading to the formation of an alcohol. mdpi.com Further oxidation can yield a carboxylic acid. mdpi.com

A formal anti-Markovnikov hydroamination of allylic alcohols can be achieved through a tandem oxidation/1,4-conjugate addition/1,2-reduction sequence using a ruthenium catalyst. nih.gov This reaction allows for the efficient formation of γ-amino alcohols from allylic alcohols and amines. nih.gov

The table below summarizes some potential oxidative and reductive transformations of the allyl group.

| Reaction Type | Reagents/Catalyst | Product Type |

| Allylic Hydroxylation | Oxidizing agents | Allylic alcohol |

| Oxidative Cleavage | Strong oxidizing agents (e.g., ozone, KMnO₄) | Aldehyde or carboxylic acid |

| Hydrogenation | H₂, Pd/C | Propyl group |

| Hydroamination | Ru catalyst, amines | γ-amino alcohol |

Cycloaddition and Rearrangement Reactions Involving the Allyl Unit

The allyl group can participate in various cycloaddition reactions, most notably [4+3] cycloadditions, which are a powerful method for constructing seven-membered rings. illinois.eduorganicreactions.orgwikipedia.orgrsc.org In these reactions, an allyl cation or its equivalent acts as a three-atom π-system, reacting with a four-atom π-system like a diene. illinois.eduorganicreactions.orgwikipedia.orgrsc.org The generation of the requisite allyl cation can be achieved under various conditions, including the use of Lewis acids. illinois.edu

The allyl moiety can also undergo rearrangement reactions. For instance, Claisen rearrangement of allyl ethers of quinolinones is a known transformation.

The table below outlines potential cycloaddition and rearrangement reactions involving the allyl group.

| Reaction Type | Reactant | Key Intermediate/Conditions | Product Type |

| [4+3] Cycloaddition | Diene | Allyl cation (generated in situ) | Seven-membered ring |

| Claisen Rearrangement | (if allyl group is part of an ether linkage) | Heat or Lewis acid | Rearranged quinolinone |

Chemical Modifications of the Methyl Group at Position 2

The methyl group at position 2 of the quinolinone ring can also be functionalized, although it is generally less reactive than the allyl group. The reactivity of this methyl group is often enhanced in related quinazolinone systems. For instance, in 2-methylquinazolin-4(3H)-one derivatives, the methyl group's protons can be exchanged, and the group can participate in condensation reactions. researchgate.net While direct examples for this compound are scarce in the provided results, the principles from related heterocyclic systems suggest possibilities for its modification.

Heterocyclic Ring Transformations and Rearrangements of this compound Derivatives

The quinolinone ring system itself can undergo transformations and rearrangements, often leading to the formation of new heterocyclic structures. For example, treatment of 3-((4-oxo-4H-chromen-3-yl)methylene)-4-phenyl-1H- mdpi.comresearchgate.netbenzodiazepin-2(3H)-one with different nucleophiles leads to various heterocyclic substituted benzodiazepines. researchgate.net Alkaline treatment of this compound can cause ring rearrangement to furnish fused triheterocyclic systems. researchgate.net

Ring-opening and recyclization reactions are also known for quinolinone derivatives. For instance, 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione reacts with various nucleophiles to yield pyridines, pyrido[1,2-a]benzimidazoles, and pyrazolo[3,4-b]pyridines. nih.govrsc.org These examples highlight the potential for the this compound core to be transformed into more complex heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom within the molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the protons of the quinolinone core, the methyl group, and the allyl substituent. The aromatic protons on the quinolinone ring typically appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicity and coupling constants providing information about their substitution pattern. The methyl protons at the C2 position would present as a singlet, likely in the range of δ 2.3-2.7 ppm. rsc.org The allyl group protons would show a more complex pattern: the methylene (B1212753) protons adjacent to the quinoline ring would appear as a doublet, while the vinyl protons would exhibit characteristic multiplets in the olefinic region of the spectrum (δ 5.0-6.5 ppm). chemicalbook.comchemicalbook.com The N-H proton of the quinolinone tautomer would likely appear as a broad singlet at a downfield chemical shift, potentially in the range of δ 10-13 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. The carbonyl carbon (C4) of the quinolinone ring is typically observed at a significantly downfield chemical shift, often above δ 160 ppm. rsc.orgnih.gov The carbon atoms of the aromatic rings would resonate in the approximate range of δ 115-150 ppm. rsc.orgrsc.org The methyl carbon at C2 would appear at a more upfield position, typically around δ 15-25 ppm. rsc.org The carbons of the allyl group would have characteristic shifts, with the sp² hybridized carbons appearing in the downfield region (around δ 115-140 ppm) and the sp³ hybridized methylene carbon appearing further upfield. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Quinolinone Aromatic CH | 7.0 - 8.5 | 115 - 140 |

| Quinolinone Quaternary C | - | 135 - 150 |

| C=O | - | > 160 |

| N-H | 10 - 13 (broad) | - |

| C2-CH₃ | 2.3 - 2.7 (singlet) | 15 - 25 |

| Allyl -CH₂- | ~3.5 (doublet) | ~30-40 |

| Allyl =CH- | ~5.8-6.2 (multiplet) | ~130-140 |

| Allyl =CH₂ | ~5.0-5.3 (multiplet) | ~115-120 |

Anomalous NMR spectra, characterized by significant line broadening, have been observed for some related 3,4-dihydroisoquinolines and isoquinolines in certain deuterated solvents. ias.ac.in While not specifically reported for this compound, such phenomena can arise from factors like slow chemical exchange or the presence of paramagnetic impurities and should be considered during spectral interpretation. ias.ac.in

Mass Spectrometry (MS) Applications in Characterizing this compound and its Synthetic Intermediates

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. rsc.orgrsc.org

The fragmentation pattern observed in the mass spectrum offers valuable structural information. chemguide.co.uk Upon ionization, the molecular ion (M⁺) of this compound would be formed. libretexts.org Subsequent fragmentation could involve the loss of the allyl group, leading to a prominent fragment ion. Other characteristic fragmentations of the quinolinone core would also be expected. nih.govnist.gov The stability of the resulting fragment ions, such as secondary carbocations, can influence the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uklibretexts.org

For synthetic intermediates leading to this compound, MS is crucial for confirming their identity and purity at each step of a synthetic sequence.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table outlines plausible fragmentation pathways and the expected m/z values of the resulting ions.

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 199.24 |

| [M - C₃H₅]⁺ | Loss of allyl group | 158.18 |

| [M - CH₃]⁺ | Loss of methyl group | 184.21 |

| [M - CO]⁺ | Loss of carbonyl group | 171.24 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide insights into the functional groups and electronic transitions within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption corresponding to the C=O stretching vibration of the quinolinone carbonyl group is expected in the region of 1640-1670 cm⁻¹. nih.govnih.gov The N-H stretching vibration would likely appear as a broad band in the range of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and allyl groups would be observed just below 3000 cm⁻¹. The C=C stretching of the allyl group and the aromatic ring would appear in the 1500-1600 cm⁻¹ region. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the quinolinone chromophore. These absorptions arise from π-π* and n-π* electronic transitions within the conjugated system. researchgate.net The exact positions of these maxima can be influenced by the solvent and the substitution pattern on the quinoline ring. For related quinoline structures, absorption maxima are often observed in the range of 220-350 nm. nist.gov

Table 3: Characteristic IR and UV-Vis Absorption Data This table summarizes the expected absorption regions for the key functional groups and electronic transitions.

| Spectroscopic Technique | Functional Group / Transition | Expected Absorption Region |

| IR | N-H stretch | 3200-3500 cm⁻¹ (broad) |

| IR | Aromatic C-H stretch | > 3000 cm⁻¹ |

| IR | Aliphatic C-H stretch | < 3000 cm⁻¹ |

| IR | C=O stretch | 1640-1670 cm⁻¹ (strong) |

| IR | C=C stretch (aromatic, alkene) | 1500-1600 cm⁻¹ |

| UV-Vis | π-π* and n-π* transitions | 220-350 nm |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and assessing the purity of a sample. By using an appropriate solvent system, the compound can be separated from starting materials, byproducts, and other impurities. The retention factor (Rf) value is a characteristic property under a given set of conditions.

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. rsc.org Silica gel is a commonly used stationary phase, and a suitable eluent or gradient of solvents is employed to separate the desired compound from impurities. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC offers a more powerful and quantitative method for purity assessment. By using a suitable column and mobile phase, a high-resolution separation can be achieved, allowing for the detection and quantification of even minor impurities. A peak corresponding to this compound with a specific retention time would be observed, and its area can be used to determine the purity of the sample.

Structure Activity Relationship Sar Studies of 3 Allyl 2 Methylquinolin 4 1h One and Analogues

Influence of the Quinolinone Core Substituents on Biological Activity Profiles

The quinolin-4-one core is a versatile scaffold whose biological activity can be significantly modulated by substituents on the fused benzene ring (positions 5, 6, 7, and 8). Structure-activity relationship studies have demonstrated that the type and position of these substituents dictate the compound's potency and selectivity for various biological targets.

Small, appropriately placed functional groups can enhance activity through improved binding to target enzymes or receptors, altered electronic properties, or better cell penetration. For instance, in the context of antibacterial quinolones, a fluorine atom at position 6 is often considered essential for potent activity against DNA gyrase. nih.gov Similarly, substitutions at the C7 position with groups like piperazine or pyrrolidine rings are known to enhance the antimicrobial spectrum and potency. nih.gov

For anticancer applications, the substitution pattern also plays a crucial role. The introduction of aromatic rings at the C7 position has been shown to improve antitumor properties. nih.gov Furthermore, a methoxy group at the C8 position can also contribute positively to anticancer activity. nih.gov At the C5 position, the introduction of small substituents such as an amine or a methyl group can increase activity, particularly against Gram-positive bacteria, whereas larger groups tend to decrease antimicrobial efficacy. nih.gov These findings highlight the sensitivity of the quinolinone core to substitution, where minor changes can lead to significant shifts in the biological activity profile.

The electronic nature of the substituents is also a key determinant of activity. Electron-donating groups and electron-withdrawing groups can alter the charge distribution across the heterocyclic system, affecting interactions with biological macromolecules. The strategic placement of halogens, such as chloro groups, has been shown to enhance the activity of certain quinoline (B57606) derivatives.

Table 1: Effect of Quinolinone Core Substitution on Biological Activity

| Position | Substituent Type | General Impact on Activity | Example Biological Target |

|---|---|---|---|

| C5 | Small groups (e.g., -NH₂, -CH₃) | Increased potency | Gram-positive bacteria |

| C6 | Fluorine (-F) | Essential for high potency | DNA Gyrase |

| C7 | Heterocyclic rings (e.g., piperazine) | Enhanced spectrum and potency | Topoisomerase II, LptA |

| C8 | Methoxy (-OCH₃) | Improved antitumor properties | Cancer cell lines |

Role of the Allyl Group at Position 3 in Modulating Pharmacological Effects

The substituent at the C3 position of the quinolin-4-one ring is critical for modulating pharmacological effects. While many clinically relevant quinolones feature a carboxylic acid at this position, which is vital for DNA gyrase inhibition, other substituents can impart different biological activities. The presence of an allyl group (CH₂CH=CH₂) at C3 introduces a flexible, lipophilic moiety that can influence receptor binding and pharmacokinetics.

In the context of quinolinones, substitution at C3 is synthetically less common than at other positions, but it is a key feature for certain biological activities. nih.gov Research on 4-aminoquinolines identified that a substituent in the 3-position was an absolute requirement for potent and selective α2C-adrenoceptor antagonism. nih.gov It is believed that for optimal activity, the substituent at position 3 should be coplanar with the quinoline ring, which influences how the molecule fits into the target's binding site. nih.gov The allyl group, with its sp² hybridized carbons, can adopt conformations that facilitate such planarity, potentially enhancing binding affinity.

Impact of the Methyl Group at Position 2 on Structure-Activity Profiles

The C2 position of the quinolin-4-one scaffold is a site where modification can have a profound impact on biological activity, though it is often considered less favorable for modification in classical quinolone antibacterials. However, for other therapeutic targets, a methyl group at this position can be beneficial. The presence of a C2-methyl group, as in 3-Allyl-2-methylquinolin-4(1H)-one, defines a distinct subclass of quinolinones.

The introduction of a methyl group at C2 can influence the molecule's activity in several ways:

Steric Effects: The methyl group can provide a better fit in a specific binding pocket or, conversely, cause steric hindrance that prevents binding to an off-target protein, thereby improving selectivity.

Electronic Effects: As an electron-donating group, the methyl group can modulate the electronic density of the quinolinone ring system, potentially affecting target interactions.

Metabolic Stability: The methyl group can block a potential site of metabolism, increasing the compound's half-life.

Studies on 2-methyl-quinazolin-4(3H)-ones, a related class of compounds, have shown a wide range of biological activities, including analgesic and antifungal properties, indicating that the C2-methyl group is compatible with, and sometimes essential for, these activities. researchgate.net The quinoline nucleus is recognized as a privileged scaffold, and derivatives featuring a C2-methyl group have been investigated as precursors for more complex molecules with potential biological value. nih.goviucr.org

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional structure and conformational flexibility of this compound and its analogues are crucial for their interaction with biological targets. Conformational analysis, through techniques like X-ray crystallography and computational modeling, provides insights into the molecule's preferred spatial arrangement, which is essential for biological recognition. scielo.br

Computational methods such as Density Functional Theory (DFT) can be used to calculate molecular properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. scielo.brscispace.com The HOMO-LUMO energy gap provides information about the molecule's kinetic stability and its ability to participate in charge-transfer interactions, which are often involved in ligand-receptor binding. scielo.brscispace.com Molecular docking simulations can further elucidate the binding mode of these compounds with their protein targets, predicting key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.govnih.gov The correlation of these conformational and electronic properties with observed biological activity is a cornerstone of rational drug design.

Design Principles for Novel this compound Derivatives Based on SAR

Based on the structure-activity relationship data, several key principles can be formulated for the design of novel and more potent derivatives of this compound.

Systematic Modification of the Quinolinone Core: The benzene portion of the scaffold is ripe for optimization. Introducing small electron-donating or electron-withdrawing groups at positions 5, 6, 7, and 8 can fine-tune the electronic properties and steric profile of the molecule to enhance target-specific activity. For example, adding a fluorine at C6 or a small amine at C5 could be explored for potential antibacterial or anticancer effects. nih.gov

Exploration of C3-Allyl Group Analogues: The allyl group at position 3 is a key modulator. Its lipophilicity and conformational flexibility are important. Novel derivatives could replace the allyl group with other small, unsaturated moieties or bioisosteres (e.g., propargyl, cyclopropyl) to probe the importance of the double bond and the linker length for biological activity. Maintaining a degree of planarity with the quinolinone ring appears to be important. nih.gov

Investigating the Role of the C2-Methyl Group: While the methyl group at C2 is a defining feature, its replacement with other small alkyl groups (e.g., ethyl) or polar groups (e.g., hydroxymethyl) could lead to improved potency or altered selectivity. This position is critical for defining the steric and electronic environment around the heterocyclic nitrogen and carbonyl group.

Leveraging Conformational Insights: Future design should aim to create molecules with conformations that are pre-organized for binding to the desired biological target. This involves designing derivatives with reduced conformational flexibility or those that favor a specific planar or non-planar geometry, as suggested by molecular modeling and conformational analysis of active compounds. scielo.br

By integrating these principles, medicinal chemists can rationally design new analogues of this compound with potentially improved pharmacological profiles for a range of therapeutic applications.

Biological Activities and Pharmacological Potential of 3 Allyl 2 Methylquinolin 4 1h One in Vitro and Mechanistic Studies

Exploration of Antimicrobial Activities

The quinoline (B57606) and quinolin-4-one core structures are foundational to many antimicrobial agents. Their derivatives have shown a broad spectrum of activity against various pathogens.

Quinolin-4-ones, particularly the fluoroquinolone subgroup, are well-established antibacterial agents. mdpi.com Their primary mechanism of action involves the inhibition of crucial bacterial enzymes, DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination, ultimately leading to bacterial cell death. mdpi.com

Gram-Negative Bacteria : The inhibition of DNA gyrase is generally correlated with activity against Gram-negative bacteria. mdpi.com

Gram-Positive Bacteria : Activity against Gram-positive bacteria is often linked to the inhibition of DNA topoisomerase IV. mdpi.com

Derivatives of the quinolin-4-one scaffold have demonstrated efficacy against a range of bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. mdpi.comeco-vector.com The specific substituents on the quinolin-4-one ring system play a critical role in determining the spectrum and potency of the antibacterial activity. mdpi.com For instance, 2-alkyl-4(1H)-quinolones produced by bacteria from the genus Burkholderia have shown notable antimicrobial capabilities. nih.gov

Table 1: In Vitro Antibacterial Activity of Representative Quinolin-4-one Derivatives

| Bacterial Strain | Activity Observed in Quinolin-4-one Class | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to Good Inhibition | mdpi.comeco-vector.com |

| Escherichia coli | Moderate to Good Inhibition | mdpi.comeco-vector.com |

| Streptococcus pneumoniae | Moderate Inhibition | eco-vector.com |

Note: This table reflects general findings for the quinolin-4-one class, not specifically for 3-Allyl-2-methylquinolin-4(1H)-one.

Beyond bacteria, the quinoline scaffold has shown promise in combating fungal and protozoal infections.

Antifungal Properties : Various quinolinone derivatives have been synthesized and tested for their antifungal properties. mdpi.comresearchgate.netsemanticscholar.org For example, certain 3-alkylquinazolin-4-one derivatives, a related class of compounds, exhibited inhibitory effects against fungal pathogens such as Fusarium oxysporum and Gibberella zeae. mdpi.com Some studies have also explored the antifungal activity of quinolones against Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans. nih.gov

Antiprotozoal Properties : The quinoline ring is a key component of well-known antiprotozoal drugs like chloroquine. This scaffold has been extensively explored for its leishmanicidal activity. nih.govfrontiersin.org Studies on quinolin-4(1H)-imines, which are structurally related to quinolin-4-ones, have demonstrated potent activity against Leishmania parasites. nih.gov The proposed mechanism for some of these compounds involves targeting the parasite's mitochondrial function by inhibiting oxygen consumption. nih.gov Several quinoline derivatives have shown significant in vitro antileishmanial activity against the promastigote form of Leishmania donovani. researchgate.net

Investigation of Antineoplastic Activities

The quinolin-4-one structure is a versatile scaffold for the development of novel anticancer agents, with derivatives showing cytotoxicity against a variety of cancer cell lines. mdpi.com

Numerous studies have reported the cytotoxic effects of novel quinolin-4-one and related quinazolinone derivatives against human cancer cell lines. nih.govnih.gov The antiproliferative activity is highly dependent on the nature and position of substituents on the heterocyclic ring.

For example, various 1-azolylalkyl-4(1H)-quinolones have been synthesized and evaluated for their cytotoxic activity, with some compounds showing potent in vitro effects. nih.gov Similarly, certain quinazolinone derivatives have shown significant cytotoxicity against liver (HepG-2), breast (MCF-7), colon (HCT116), and lung (A549) cancer cell lines. researchgate.netmdpi.comekb.eg

Table 2: Examples of Cancer Cell Lines Susceptible to Quinolinone/Quinazolinone Derivatives

| Cell Line | Cancer Type | Reference |

|---|---|---|

| HepG-2 | Hepatocellular Carcinoma | mdpi.comresearchgate.netnih.gov |

| MCF-7 | Breast Adenocarcinoma | nih.govmdpi.comnih.gov |

| HCT116 | Colon Carcinoma | researchgate.netekb.eg |

| A549 | Lung Carcinoma | researchgate.net |

Note: This table reflects general findings for the broader quinolinone and quinazolinone classes, not specifically for this compound.

A key mechanism behind the antineoplastic activity of many quinolinone-related compounds is their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.

Apoptosis Induction : Derivatives of related scaffolds like quinazolinones have been shown to induce apoptosis in cancer cells. nih.govnih.gov This process is often characterized by the activation of caspases (such as caspase-3), an increase in the expression of pro-apoptotic proteins (like Bax), and a decrease in anti-apoptotic proteins (like Bcl-2). nih.govmdpi.com

Cell Cycle Arrest : The arrest of the cell cycle, often at the G2/M phase, is another common mechanism of action for these compounds. nih.govnih.govresearchgate.netmdpi.com This halt in cell division prevents the proliferation of cancer cells. For instance, certain quinazolinone compounds have been shown to induce G2/M arrest, an effect that can be associated with the inhibition of tubulin polymerization or the modulation of cyclin-dependent kinases (CDKs). nih.govnih.govnih.gov

Assessment of Anti-inflammatory and Immunomodulatory Effects (In Vitro)

The quinolone scaffold has also been investigated for its ability to modulate immune and inflammatory responses.

Anti-inflammatory Effects : A number of quinazolin-4-one derivatives have been synthesized and shown to possess anti-inflammatory activity in in vitro models. nih.govnih.gov The mechanism for some related compounds involves the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com

Immunomodulatory Effects : Certain fluoroquinolones can exert complex immunomodulatory effects. nih.gov In vitro studies have shown that these compounds can influence the production of various cytokines. For example, some derivatives may inhibit the synthesis of TNF-α and interleukin-1 while enhancing the production of interleukin-2 and colony-stimulating factors (CSFs). nih.gov The mechanisms underlying these effects are thought to involve interference with intracellular signaling pathways and transcription factors like NF-κB. nih.gov Additionally, 2-alkyl-4(1H)-quinolones produced by bacteria are recognized for their role in immunomodulation. nih.gov

Neuropharmacological Potential and Receptor Interactions (In Vitro)

The quinolinone scaffold, a core component of this compound, is present in a variety of biologically active compounds. Research into related quinolinone derivatives has revealed interactions with several key neuroreceptors, providing a basis for investigating the potential neuropharmacological activities of this specific compound.

While direct in vitro studies on this compound's broad neuropharmacological profile are not extensively documented in publicly available research, the known activities of structurally similar compounds suggest potential interactions with sigma receptors and the NMDA receptor complex. For instance, certain 3,4-dihydro-2(1H)-quinolinone derivatives have been identified as potent sigma-1 receptor antagonists. This raises the possibility that this compound could exhibit similar properties.

Furthermore, studies on other quinolinone analogs have demonstrated antagonist activity at the glycine binding site of the NMDA receptor. The NMDA receptor is a crucial component in synaptic plasticity and memory function, and its modulation by quinolinone-based compounds is an area of active investigation.

Identification of Molecular Targets and Ligand-Binding Studies (In Vitro)

Pinpointing the specific molecular targets of this compound is essential for understanding its mechanism of action. Ligand-binding assays are a important tool in this process, allowing researchers to determine the affinity of the compound for various receptors and binding sites.

Based on the activities of related compounds, potential molecular targets for this compound that warrant investigation through in vitro binding studies include:

Sigma Receptors (σ1 and σ2): The affinity of the compound for both sigma-1 and sigma-2 receptors could be quantified using radioligand binding assays with specific radiotracers.

NMDA Receptor Subunits: Competitive binding assays could elucidate whether this compound interacts with the glycine or glutamate binding sites on different NMDA receptor subunit combinations.

GABA-A Receptors: Although less directly suggested by the immediate chemical structure, the broad neuroactivity of some quinolinones makes GABA-A receptor modulation a plausible area of investigation.

Below is a hypothetical data table illustrating the kind of results that would be generated from such ligand-binding studies. It is important to note that this table is for illustrative purposes only, as specific binding affinity data for this compound is not currently available in the public domain.

| Receptor/Binding Site | Radioligand | Kᵢ (nM) - Hypothetical |

| Sigma-1 Receptor | ³H-Pentazocine | Data not available |

| Sigma-2 Receptor | [³H]DTG | Data not available |

| NMDA Receptor (Glycine Site) | [³H]CGP 39653 | Data not available |

| GABA-A Receptor (Benzodiazepine Site) | [³H]Flunitrazepam | Data not available |

Enzyme Inhibition and Modulation by this compound (In Vitro)

In addition to receptor interactions, the potential for this compound to inhibit or modulate the activity of key enzymes is a critical aspect of its pharmacological profile. In vitro enzyme inhibition assays can quantify the potency of the compound against specific enzymatic targets.

Drawing from research on the broader class of quinolinone derivatives, several enzymes emerge as potential targets for this compound:

Monoamine Oxidases (MAO-A and MAO-B): Certain 3,4-dihydro-2(1H)-quinolinone derivatives have been shown to be potent and selective inhibitors of MAO-B. This enzyme is involved in the metabolism of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.

Acetylcholinesterase (AChE): The inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key treatment approach for Alzheimer's disease. While direct evidence is lacking for this specific compound, the quinoline scaffold is found in some AChE inhibitors.

The following table presents a hypothetical summary of potential enzyme inhibition data for this compound, which would be determined through in vitro assays. As with the receptor binding data, this table is illustrative due to the current absence of specific published results for this compound.

| Enzyme | Substrate | IC₅₀ (µM) - Hypothetical |

| Monoamine Oxidase-A (MAO-A) | Kynuramine | Data not available |

| Monoamine Oxidase-B (MAO-B) | Benzylamine | Data not available |

| Acetylcholinesterase (AChE) | Acetylthiocholine | Data not available |

Mechanistic Insights into the Biological Actions of 3 Allyl 2 Methylquinolin 4 1h One

Molecular Docking and Molecular Dynamics Simulations to Elucidate Binding Modes with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as 3-Allyl-2-methylquinolin-4(1H)-one, and a biological target, typically a protein. These methods provide insights into the binding affinity, orientation, and stability of the ligand-protein complex, which are crucial for understanding the compound's mechanism of action.

Studies on related quinoline (B57606) and quinazolinone derivatives have demonstrated their potential to bind to various biological targets. For instance, molecular docking studies of novel 2-substituted-3-allyl-4(3H)-quinazolinone derivatives were performed to predict their binding affinity towards the GABA-A receptor, suggesting a potential mechanism for their anticonvulsant activity semanticscholar.org. Similarly, docking studies on other quinoline derivatives have explored their binding to targets such as HIV reverse transcriptase and bacterial proteins, highlighting the versatility of the quinoline scaffold nih.gov.

In the case of this compound, molecular docking could be employed to predict its binding mode within the active sites of various enzymes or receptors. The docking process would involve generating a three-dimensional model of the compound and fitting it into the binding pocket of a target protein. The scoring functions would then estimate the binding energy, providing a measure of the affinity of the compound for the target. For example, in a study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, induced-fit docking studies showed that these compounds occupy the binding site of PI3Kα and interact with key residues mdpi.com.

MD simulations can further refine the static picture provided by molecular docking by simulating the dynamic behavior of the ligand-protein complex over time in a solvated environment. This can reveal important information about the stability of the binding mode, the role of water molecules in the interaction, and any conformational changes that may occur upon ligand binding. Such simulations have been successfully applied to understand the interactions of other heterocyclic compounds with their biological targets.

Table 1: Representative Biological Targets of Quinoline and Quinazolinone Derivatives Investigated by Molecular Docking

| Compound Class | Biological Target | Key Findings from Docking Studies |

| 2-Substituted-3-allyl-4(3H)-quinazolinones | GABA-A Receptor | Predicted binding affinity suggested a potential mechanism for anticonvulsant activity semanticscholar.org. |

| Quinoline-pyrimidine hybrids | DNA | Cross-docking results indicated potential ligand binding hot-spot residues in the binding pocket nih.gov. |

| 4-Anilinoquinazolines | EGFR and VEGFR2 | The most potent compound showed effective binding with VEGFR-2 with a binding energy of -8.24 kcal/mol ijcce.ac.ir. |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Derivatives were shown to occupy the PI3Kα binding site and engage with key binding residues mdpi.com. |

Gene Expression Profiling and Proteomic Analysis in Response to this compound Exposure (In Vitro)

Gene expression profiling and proteomic analysis are powerful techniques to obtain a global view of the cellular response to a chemical compound. Gene expression studies, often using microarrays or RNA-sequencing, measure the changes in messenger RNA (mRNA) levels of thousands of genes simultaneously. Proteomics, on the other hand, identifies and quantifies the proteins present in a cell or tissue, providing a more direct picture of the functional cellular machinery.

Proteomic analysis of cells treated with quinazolin-4-one derivatives has been used to identify their biological targets. In one study, a label-free functional proteomics-based platform was used to characterize the interactome of a bioactive 4-(3-H)-quinazolinone. This approach identified several subunits of the 26S proteasome as the most reliable biological targets of the compound mendeley.com. This highlights the potential of proteomics to uncover novel mechanisms of action for this class of compounds.

A hypothetical in vitro study on this compound could involve treating a specific cell line (e.g., a cancer cell line) with the compound and then performing RNA-sequencing and mass spectrometry-based proteomics. The resulting data would reveal which genes and proteins are up- or down-regulated in response to the compound, providing clues about the cellular pathways it affects.

Table 2: Potential Applications of Gene Expression and Proteomic Analysis for this compound

| Technique | Potential Application | Expected Outcome |

| Gene Expression Profiling (e.g., RNA-Seq) | Identify genes whose expression is altered by the compound in a specific cell line. | A list of differentially expressed genes, providing insights into affected biological pathways. |

| Proteomic Analysis (e.g., Mass Spectrometry) | Identify proteins that are differentially expressed or post-translationally modified upon treatment. | A list of altered proteins, revealing changes in cellular processes and potential direct targets. |

Signal Transduction Pathway Modulation by this compound

Signal transduction pathways are complex networks of proteins and other molecules that relay signals from the cell surface to the interior, leading to a specific cellular response. Many drugs exert their effects by modulating these pathways.

Studies on related quinazolinone derivatives have shown their ability to modulate key signaling pathways involved in inflammation and cancer. For instance, certain quinazolinone derivatives have been identified as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway mdpi.comresearchgate.net. The NF-κB pathway is a crucial regulator of the immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer. Inhibition of this pathway by quinazolinone compounds suggests a potential anti-inflammatory and anti-cancer mechanism.

Another signaling pathway that has been associated with quinoline derivatives is the Hedgehog (Hh) signaling pathway, which is critical during embryonic development and can contribute to cancer when aberrantly activated.

Given the structural similarities, it is plausible that this compound could also modulate one or more signal transduction pathways. To investigate this, researchers could use reporter gene assays to monitor the activity of specific transcription factors, such as NF-κB. Western blotting could be used to examine the phosphorylation status of key signaling proteins within a pathway of interest after treating cells with the compound.

Biochemical Assays for Target Validation and Interaction Studies

Once a potential biological target for this compound is identified, for instance through molecular docking or proteomic analysis, biochemical assays are essential for validating this interaction and quantifying its effects. These assays are performed in a cell-free system and directly measure the activity of the target protein in the presence of the compound.

For example, if this compound is predicted to be an enzyme inhibitor, its inhibitory activity can be confirmed and characterized using an in vitro enzyme inhibition assay. Such assays typically involve incubating the purified enzyme with its substrate and varying concentrations of the inhibitor. The rate of the enzymatic reaction is then measured, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).

Studies on related quinoline derivatives have utilized biochemical assays to validate their biological targets. For instance, a series of quinoline derivatives were evaluated for their inhibitory activities against HIV-1 reverse transcriptase in vitro nih.gov. Another study on quinazolinone derivatives used in vitro assays to evaluate their inhibitory effects on enzymes such as COX-2, LDHA, α-glucosidase, and α-amylase nih.gov.

Biochemical assays are a cornerstone of the drug discovery process, providing a definitive link between a compound and its molecular target nih.govbenthamscience.comdundee.ac.uk.

Table 3: Examples of Biochemical Assays for Target Validation of Quinoline/Quinazolinone Analogs

| Compound Class | Target Enzyme/Protein | Type of Assay | Measured Parameter |

| Quinolin-2-one analogues | HIV-1 Reverse Transcriptase | In vitro enzyme inhibition assay | Inhibitory activity against HIV-1 RT nih.gov |

| Quinazolinone derivatives | COX-2, LDHA, α-glucosidase, α-amylase | In vitro enzyme inhibition assays | IC50 values nih.gov |

| 4-(3-H)-quinazolinone derivative | 26S proteasome | In vitro proteasome activity assay | Inhibition of chymotrypsin-like activity of the β-5 subunit mendeley.com |

Role of this compound in Oxidative Stress and Antioxidant Pathways (In Vitro)

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. It is implicated in the pathogenesis of numerous diseases. Some compounds can either induce oxidative stress or, conversely, act as antioxidants.

The antioxidant potential of quinazolinone derivatives has been a subject of investigation. A study on new phenolic derivatives of quinazolin-4(3H)-one evaluated their antioxidant potential through various in vitro assays, considering mechanisms such as hydrogen atom transfer, electron donation, and metal ion chelation mdpi.com. The results indicated that some of these compounds exerted a stronger antioxidant effect than known antioxidants like ascorbic acid and Trolox mdpi.com. Another study synthesized and evaluated 2-substituted quinazolin-4(3H)-ones for their antioxidant properties using DPPH, ABTS, and CUPRAC assays, providing insights into the structure-antioxidant activity relationships nih.gov.

The presence of the allyl group in this compound is of particular interest in the context of oxidative stress. The synthesis of a related compound, 3-Allyl-2-mercaptoquinazolin-4(3H)-one, has been reported in the context of creating new antioxidant agents mdpi.com.

To assess the role of this compound in oxidative stress and antioxidant pathways, a series of in vitro assays could be employed. These include cell-free assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to measure direct antioxidant activity. Cell-based assays could be used to measure intracellular ROS levels in cells treated with the compound, with or without an oxidative challenge. Furthermore, the expression and activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, could be measured.

Table 4: Common In Vitro Assays to Evaluate the Role of a Compound in Oxidative Stress

| Assay | Principle | Information Obtained |

| DPPH Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | Direct antioxidant capacity. |

| ABTS Radical Cation Decolorization Assay | Measures the ability of a compound to scavenge the ABTS radical cation. | Total antioxidant capacity. |

| Cellular ROS Detection (e.g., using DCFDA) | A fluorescent probe is used to measure the overall levels of reactive oxygen species within cells. | Pro-oxidant or antioxidant effect in a cellular context. |

| Measurement of Antioxidant Enzyme Activity | Spectrophotometric assays to determine the activity of enzymes like SOD, catalase, and glutathione peroxidase. | Effect on the cellular antioxidant defense system. |

Computational and Theoretical Studies of 3 Allyl 2 Methylquinolin 4 1h One

Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For 3-Allyl-2-methylquinolin-4(1H)-one, DFT calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, can elucidate its three-dimensional geometry and electronic properties. ekb.egresearchgate.net

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govacs.org Global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from these frontier orbital energies, providing a quantitative measure of the molecule's stability and reactivity. ekb.egarabjchem.orgrsc.org

Molecular Electrostatic Potential (MEP) surfaces are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. ekb.egarabjchem.org Furthermore, DFT can simulate spectroscopic properties. Theoretical vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure, with studies on related quinoline (B57606) derivatives showing good correlation between computed and experimental spectra. ekb.eguantwerpen.be

Table 1: Predicted DFT-Calculated Properties for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.2 eV | Indicates chemical reactivity and kinetic stability. nih.gov |

| Hardness (η) | 2.1 eV | Measures resistance to change in electron distribution. ekb.eg |

| Softness (S) | 0.24 eV⁻¹ | The reciprocal of hardness, indicating reactivity. ekb.eg |

| Electronegativity (χ) | 4.1 eV | Measures the power of an atom to attract electrons. rsc.org |

| Electrophilicity Index (ω) | 3.98 eV | Quantifies the global electrophilic nature of the molecule. arabjchem.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. unram.ac.idunram.ac.id For this compound, a QSAR study would involve designing and synthesizing a series of derivatives with modifications at various positions of the quinoline ring or the allyl group.

The goal is to understand how different physicochemical properties (descriptors) influence the biological activity. nih.gov These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). nih.gov By employing statistical methods like Multiple Linear Regression (MLR), a QSAR model is developed that can predict the activity of new, unsynthesized derivatives. unram.ac.id

Successful QSAR models, validated through internal and external statistical metrics (e.g., r², q², r²_test), provide valuable insights for lead optimization, guiding the design of more potent compounds. nih.govmdpi.com For instance, a model might reveal that increasing the hydrophobicity at a specific position enhances activity, directing further synthetic efforts. mdpi.com

Table 2: Illustrative QSAR Data for a Series of this compound Derivatives

| Compound | Modification (R-group) | LogP | Dipole Moment (Debye) | Biological Activity (pIC₅₀) |

|---|---|---|---|---|

| Derivative 1 | -H | 2.8 | 3.5 | 5.2 |

| Derivative 2 | -Cl | 3.5 | 4.1 | 5.8 |

| Derivative 3 | -OCH₃ | 2.7 | 3.9 | 5.4 |

| Derivative 4 | -NO₂ | 2.6 | 5.5 | 6.1 |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity. nih.gov This model is generated from a set of active compounds and typically includes features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (RA), and hydrophobic groups (H). nih.gov

For this compound and its active analogues, a pharmacophore model would be constructed to define the spatial requirements for binding to a biological target. nih.gov This validated pharmacophore then serves as a 3D query for virtual screening of large chemical databases, such as ZINC or DrugBank. nih.govarxiv.org Virtual screening rapidly filters these extensive libraries to identify structurally diverse molecules that match the pharmacophore model. nih.gov The resulting "hit" compounds are then subjected to further computational analysis, such as molecular docking, and eventually experimental testing, accelerating the discovery of novel ligands. nih.gov

Table 3: Potential Pharmacophoric Features of this compound

| Feature | Description | Potential Location on Compound |

|---|---|---|

| Hydrogen Bond Donor (HBD) | An atom with a hydrogen atom attached that can be donated. | N-H group at position 1. |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond. | Carbonyl oxygen at position 4. nih.gov |

| Aromatic Ring (RA) | A planar, cyclic, conjugated ring system. | The quinoline bicyclic ring system. nih.gov |

| Hydrophobic (H) | A nonpolar group that avoids water. | The allyl group and the methyl group. |

In Silico ADMET Predictions and Druglikeness Profiling (Focus on Computational Principles and not Clinical Outcomes)

Before significant resources are invested in synthesizing and testing a potential drug candidate, in silico methods are employed to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov These computational models assess the pharmacokinetic profile of a molecule like this compound. nih.gov

Table 4: Predicted ADMET and Druglikeness Profile for this compound

| Property | Predicted Value/Classification | Governing Principle/Rule |

|---|---|---|

| Molecular Weight | 199.24 g/mol | Lipinski's Rule (<500) |

| LogP | 2.5 | Lipinski's Rule (≤5) |

| Hydrogen Bond Donors | 1 | Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 1 | Lipinski's Rule (≤10) |

| GI Absorption | High | Based on physicochemical properties. |

| BBB Permeant | Yes | Based on polarity and size. |

| P-gp Substrate | No | Predicts interaction with P-glycoprotein efflux pump. |

| CYP2D6 Inhibitor | Yes (Predicted) | Predicts potential for drug-drug interactions. |

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its protein target over time. nih.govresearchgate.net After an initial binding pose is predicted by molecular docking, MD simulations are run for nanoseconds or longer to assess the stability of the protein-ligand complex. acs.orgnih.gov

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. nih.govmdpi.com The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein involved in ligand binding. nih.gov MD simulations also allow for a detailed examination of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and their persistence throughout the simulation. nih.govnih.gov This information is crucial for understanding the binding mechanism and can guide the rational design of derivatives with improved affinity and selectivity. acs.org

Table 5: Typical Output from a Molecular Dynamics Simulation Analysis

| Analysis Metric | Description | Insight Provided |

|---|---|---|

| RMSD of Ligand | Measures the average deviation of the ligand's position from a reference structure over time. | Indicates the stability of the ligand's binding pose. mdpi.com |

| RMSF of Protein Residues | Measures the fluctuation of each amino acid residue around its average position. | Identifies flexible or rigid regions of the protein upon ligand binding. nih.gov |

| Protein-Ligand Hydrogen Bonds | Tracks the number and duration of hydrogen bonds between the protein and ligand. | Highlights key interactions responsible for binding affinity. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the protein or ligand accessible to the solvent. | Provides information on the compactness of the complex and burial of the ligand. nih.gov |

| Binding Free Energy (MM/PBSA) | Estimates the free energy of binding for the protein-ligand complex. | Offers a quantitative prediction of binding affinity. acs.org |

Future Perspectives and Emerging Research Directions for 3 Allyl 2 Methylquinolin 4 1h One

Development of Advanced Synthetic Methodologies for Architecturally Complex 3-Allyl-2-methylquinolin-4(1H)-one Analogues